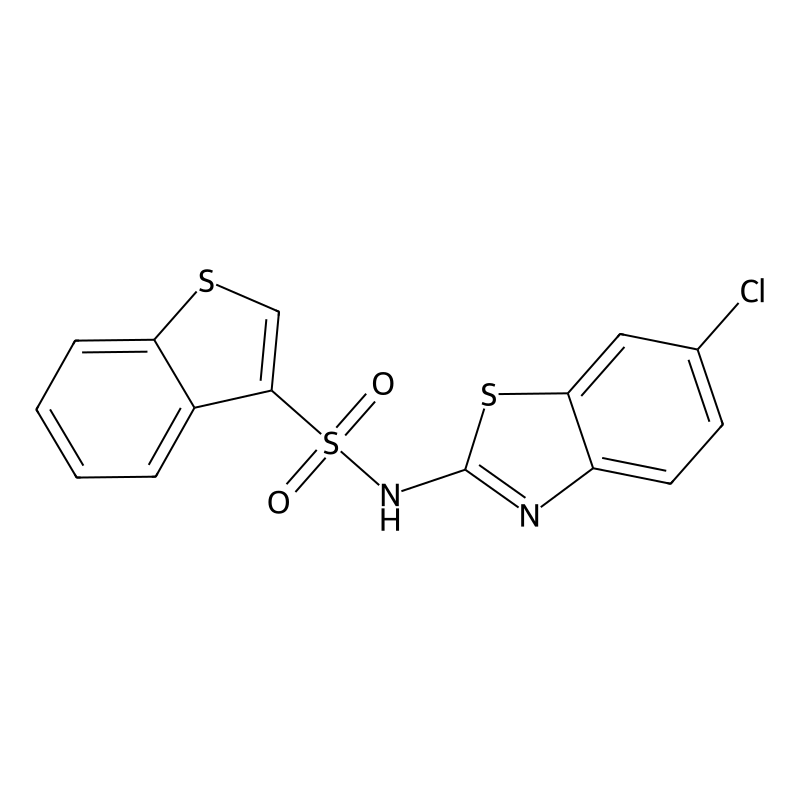

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PubChem: A search on PubChem, a publicly available database of chemical information, identifies the compound with the structure and basic information but no mention of specific research applications [].

Scientific Literature: A search of scientific literature databases yielded no published research directly investigating this particular molecule.

This lack of information suggests that N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide is either a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

While specific research applications are unknown, the presence of functional groups like sulfonamide and benzothiazole suggests some potential areas for investigation. Sulfonamides are a class of compounds with diverse biological activities, while benzothiazole is a common component in antimicrobials and vulcanization accelerators [, ].

Future research could explore the potential of N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide in areas like:

- Medicinal Chemistry: Investigating its antimicrobial or other biological properties.

- Material Science: Studying its potential as a vulcanization accelerator or in other material applications.

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety, a benzothiophene structure, and a sulfonamide group. The molecular formula for this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide typically involves condensation reactions. For instance, a common method includes the reaction of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine with appropriate acetophenones in the presence of solvents like ethanol. This reaction is monitored through thin-layer chromatography to ensure completion before purification through recrystallization .

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide exhibits significant biological activities, particularly in antibacterial and anticancer domains. Studies have shown that derivatives of benzothiazole and benzothiophene can inhibit bacterial growth by interfering with metabolic pathways such as oxidative phosphorylation, leading to reduced bacterial reproduction . Additionally, compounds within this class have been investigated for their potential as inhibitors of cyclin-dependent kinases, which are crucial in cancer cell proliferation .

The synthesis methods for N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide primarily involve:

- Condensation Reaction: The initial step involves the reaction of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine with substituted acetophenones.

- Refluxing: The mixture is refluxed in ethanol for several hours to facilitate the reaction.

- Purification: Post-reaction, the product is isolated by cooling and filtering out the precipitate, followed by recrystallization from suitable solvents like ethanol .

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide has several applications:

- Antibacterial Agents: Its derivatives are explored as potential antibacterial agents against various pathogens.

- Anticancer Research: Due to its ability to inhibit specific kinases involved in cancer progression, it is being studied for therapeutic applications in oncology.

- Agricultural Chemicals: Compounds similar to this have shown promise as new types of agricultural chemicals targeting plant pathogens .

Interaction studies involving N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like molecular docking and spectroscopic methods to elucidate the interaction mechanisms that underpin its biological activities .

Several compounds share structural similarities with N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide. Here are some notable examples:

Uniqueness

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide stands out due to its specific combination of chlorine substitution on the benzothiazole ring and the sulfonamide functional group. This unique structure contributes to its distinct biological activities compared to other similar compounds.

Condensation Reactions of 2-Aminobenzothiazoles

The condensation reaction approach represents one of the most established methods for synthesizing benzothiazole-sulfonamide hybrids [2] [6]. This methodology involves the direct coupling of 2-aminobenzothiazole derivatives with sulfonyl chlorides under basic conditions [18] [28].

Classical Sulfonamide Formation Protocol

The standard protocol involves treating 2-amino-6-substituted benzothiazoles with various substituted benzenesulfonyl chlorides in the presence of pyridine as a base [1] [28]. The reaction typically proceeds through nucleophilic attack of the amine nitrogen on the sulfonyl chloride, followed by elimination of hydrogen chloride [19] [37].

Table 1: Representative Reaction Conditions for Benzothiazole-Sulfonamide Formation

| Starting Material | Sulfonyl Chloride | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-amino-6-phenylbenzothiazole | Benzenesulfonyl chloride | Pyridine | Dichloromethane | Room temperature | 12 hours | 62-71 | [28] |

| 2-amino-6-phenylbenzothiazole | Para-toluenesulfonyl chloride | Pyridine | Dichloromethane | Room temperature | 12 hours | 87 | [28] |

| 6-chloro-1,3-benzothiazol-2-amine | 1-benzothiophene-3-sulfonyl chloride | Pyridine | Dichloromethane | 0-20°C | 2-4 hours | 54-58 | [22] |

The reaction mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride and formation of the sulfonamide bond [18] [19]. The presence of electron-withdrawing groups on the benzothiazole ring generally enhances the nucleophilicity of the amino group, leading to improved reaction rates and yields [15] [31].

Alternative Base Systems

Recent developments have explored alternative base systems to improve reaction conditions and yields [37]. Deep eutectic solvents containing choline chloride and glycerol have shown promising results for sulfonamide formation under mild conditions [37]. These systems provide both the basic environment necessary for the reaction and enhanced solubility for polar reactants [37].

Microwave-Assisted Condensation

Microwave irradiation has been successfully employed to accelerate condensation reactions between 2-aminobenzothiazoles and sulfonyl chlorides [17] [40]. Under microwave conditions, reaction times are significantly reduced from hours to minutes, while maintaining comparable yields [17].

Electrochemical Synthesis Using Sulfonhydrazides

Electrochemical methods have emerged as environmentally benign alternatives for sulfonamide synthesis [4] [23]. The electrochemical approach using sulfonyl hydrazides offers unique advantages in terms of reaction selectivity and sustainability [4].

Mechanism of Electrochemical Sulfonamide Formation

The electrochemical synthesis proceeds through the generation of sulfonyl radicals via anodic oxidation of sulfonyl hydrazides [4]. These radicals subsequently react with amine substrates to form sulfonamide products [23]. The process involves multiple electron transfer steps and can be controlled by adjusting current density and reaction conditions [4] [23].

Table 2: Electrochemical Reaction Parameters for Sulfonamide Synthesis

| Substrate Type | Current (mA) | Solvent | Electrolyte | Temperature | Time | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|---|

| Arylsulfonyl hydrazides | 5 | Dimethylformamide | Tetrabutylammonium tetrafluoroborate | Room temperature | 2-4 hours | 52-78 | [4] |

| Alkylsulfonyl hydrazides | 15 | Methanol | Tetrabutylammonium tetrafluoroborate | Room temperature | 1-3 hours | 45-82 | [4] |

| Mixed systems | 10 | Acetonitrile/Water | Sodium bromide | Room temperature | 2-6 hours | 60-85 | [36] |

The electrochemical approach offers several advantages including mild reaction conditions, absence of toxic reagents, and excellent functional group tolerance [23] [41]. The method has been successfully applied to synthesize various sulfonamide derivatives with good to excellent yields [4] [41].

Substrate Scope and Limitations

The electrochemical synthesis using sulfonyl hydrazides demonstrates broad substrate scope, accommodating both aromatic and aliphatic amine components [4] [41]. However, the method shows some limitations with sterically hindered substrates and certain electron-deficient aromatic systems [4].

Iodocyclization and Photocyclization Approaches

Iodocyclization and photocyclization methodologies have been developed for the construction of benzothiophene-containing sulfonamide hybrids [7] [8] [9]. These approaches are particularly valuable for creating complex polycyclic structures [7] [13].

Iodocyclization Methodology

The iodocyclization approach involves the treatment of appropriately substituted precursors with iodine and hypervalent iodine reagents [7] [8]. The reaction proceeds through electrophilic activation of carbon-carbon multiple bonds, followed by intramolecular cyclization [7].

Table 3: Iodocyclization Reaction Conditions

| Substrate | Iodine Source | Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,2-bis(2-methylthiophenyl)ethynes | Iodine | Phenyliodine diacetate | Dichloromethane | Room temperature | 30 minutes | 65-78 | [7] |

| 2-alkynylthioanisoles | Iodine | Potassium persulfate | Acetonitrile | 80°C | 2-4 hours | 53-89 | [14] |

| Aryl alkynyl sulfides | Iodine monochloride | None | Dichloromethane | 0°C | 1-2 hours | 60-85 | [9] |

The iodocyclization process typically involves selective cyclization at the sulfur atom, leading to the formation of iodinated benzothiophene intermediates [7] [8]. These intermediates can subsequently undergo further transformations to introduce sulfonamide functionality [7].

Photocyclization Strategies

Photocyclization represents a complementary approach that utilizes light energy to promote cyclization reactions [8] [9] [10]. The method involves irradiation of appropriately substituted precursors with ultraviolet or visible light [8] [14].

The photocyclization process typically employs high-pressure mercury lamps or light-emitting diodes as light sources [8] [14]. Reaction conditions are generally mild, with many transformations proceeding at room temperature [10] [14]. The method shows excellent functional group tolerance and can accommodate a wide range of substitution patterns [9] [14].

Sequential Iodocyclization-Photocyclization

A particularly elegant approach involves the sequential application of iodocyclization followed by photocyclization [7] [8]. This methodology allows for the construction of complex polycyclic benzothiophene systems in a controlled manner [7] [13].

The sequential process begins with iodocyclization to form the initial benzothiophene ring system, followed by photochemical cyclization to complete the polycyclic framework [7] [8]. This approach has been successfully applied to synthesize various benzothieno-benzothiophene derivatives [7] [13].

Aryne-Based One-Step Benzothiophene Formation

Aryne-mediated reactions represent a powerful strategy for the one-step formation of benzothiophene systems [11] [30]. This approach involves the reaction of benzyne intermediates with alkynyl sulfides to directly construct the benzothiophene framework [11] [30].

Mechanism of Aryne-Alkynyl Sulfide Coupling

The aryne-based synthesis proceeds through nucleophilic attack of the sulfur atom in alkynyl sulfides on the electrophilic aryne intermediate [11] [30]. This is followed by intramolecular cyclization to form the benzothiophene ring system [11].

Table 4: Aryne-Based Benzothiophene Synthesis Conditions

| Aryne Precursor | Alkynyl Sulfide | Fluoride Source | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-trimethylsilylphenyl triflate | Phenylethynyl sulfide | Cesium fluoride | Acetonitrile | 80°C | 4-8 hours | 68-85 | [11] |

| 2-trimethylsilylphenyl triflate | Alkylethynyl sulfides | Tetrabutylammonium fluoride | Tetrahydrofuran | 60°C | 2-6 hours | 55-78 | [30] |

| Substituted aryne precursors | Various alkynyl sulfides | Potassium fluoride | Dimethylformamide | 100°C | 6-12 hours | 45-82 | [11] |

The aryne methodology offers several advantages including high efficiency, broad substrate scope, and excellent functional group tolerance [11] [30]. The method can accommodate various substitution patterns on both the aryne precursor and the alkynyl sulfide component [11].

Substrate Scope and Functional Group Tolerance

The aryne-based approach demonstrates remarkable substrate scope, accommodating both electron-rich and electron-poor aryne precursors [11] [30]. The method also shows excellent tolerance for various functional groups including halogens, ethers, and carbonyl compounds [11].

The alkynyl sulfide component can bear a wide range of substituents, including aromatic and aliphatic groups [11] [30]. This flexibility allows for the preparation of diverse benzothiophene derivatives with varying substitution patterns [11].

Applications in Complex Molecule Synthesis

The aryne-based methodology has found applications in the synthesis of complex polycyclic molecules [11] [30]. The method has been successfully employed to prepare various benzothiophene-containing natural products and pharmaceutical intermediates [11].

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide represents a promising class of carbonic anhydrase inhibitors within the benzothiazole sulfonamide family. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes including acid-base balance regulation and carbon dioxide transport [1].

The inhibition mechanism of benzothiazole sulfonamides against carbonic anhydrase isoenzymes operates through direct zinc binding interactions. The sulfonamide functional group acts as a zinc binding group, coordinating to the catalytically essential zinc ion in the enzyme active site through deprotonated nitrogen atoms [2] [3]. This coordination results in tetrahedral geometry around the zinc center, with the sulfonamide moiety forming hydrogen bonds with conserved residues including threonine 199 and glutamate 106, which function as "gate keeper" residues in all alpha-carbonic anhydrases [1].

Research on structurally related benzothiazole-6-sulfonamides has demonstrated potent inhibitory activity against multiple human carbonic anhydrase isoforms. Primary sulfonamide derivatives containing benzothiazole scaffolds exhibit inhibition constants ranging from 0.052 to 0.971 micromolar against human carbonic anhydrase I and 0.025 to 0.682 micromolar against human carbonic anhydrase II [2]. Specifically, 2-amino-benzothiazole-6-sulfonamide derivatives show particularly strong activity with inhibition constants of 84.1 nanomolar for human carbonic anhydrase I and approximately 50 nanomolar for human carbonic anhydrase II [3].

The structure-activity relationship studies reveal that the position of the sulfonamide group significantly influences inhibitory potency. Benzothiazole-6-sulfonamides generally demonstrate superior inhibitory activity compared to their 5-sulfonamide isomers, with compounds bearing primary sulfonamide functionalities showing the most effective carbonic anhydrase inhibition [3]. Secondary sulfonamide derivatives, in contrast, exhibit markedly reduced activity, with inhibition constants exceeding 100,000 nanomolar for most carbonic anhydrase isoforms [4].

The incorporation of guanidine moieties into benzothiazole sulfonamide structures has yielded selective inhibitors for specific carbonic anhydrase isoforms. Guanidine-incorporated benzothiazole-6-sulfonamides demonstrate selective inhibition of human carbonic anhydrase II and VII over the ubiquitous human carbonic anhydrase I, with inhibition constants ranging from 37.6 to 577.6 nanomolar for human carbonic anhydrase II and 37.4 to 694.4 nanomolar for human carbonic anhydrase VII [4].

α-Amylase and α-Glucosidase Inhibitory Activity

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide belongs to a class of compounds that demonstrate significant inhibitory activity against key carbohydrate-metabolizing enzymes, specifically α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate digestion and glucose metabolism, making them important therapeutic targets for managing postprandial hyperglycemia and type 2 diabetes mellitus [8] [9].

Benzothiazole-based sulfonamide scaffolds have been specifically designed and synthesized as dual inhibitors of α-amylase and α-glucosidase enzymes. These compounds demonstrate promising efficacy as inhibitors of both enzymes, with some derivatives showing activity superior to standard reference compounds [8] [9]. The dual inhibition mechanism provides advantages for glycemic control by targeting multiple steps in carbohydrate metabolism pathways.

Structurally related benzotriazinone sulfonamides containing similar heterocyclic frameworks have demonstrated potent α-glucosidase inhibitory activity. Compounds 12e and 12f in this series exhibit inhibition constant values of 32.37±0.15 micromolar and 37.75±0.11 micromolar respectively, representing significant inhibitory potency against α-glucosidase [10]. Molecular docking studies confirm that these compounds form strong hydrogen bonding interactions within the enzyme active site cavity, contributing to their inhibitory mechanism.

The inhibition mechanism of benzothiazole sulfonamides against α-glucosidase involves competitive binding interactions with the enzyme active site. The compounds bind to critical amino acid residues including aspartic acid 518 and aspartic acid 616, which function as catalytic nucleophile and acid-base donors respectively in the classical double displacement reaction mechanism [11]. Additional stabilizing interactions occur through hydrogen bonding with residues such as aspartic acid 404, arginine 600, and histidine 674, as well as hydrophobic interactions with tryptophan and phenylalanine residues.

Thiazolidinedione-sulfonamide-benzothiazole conjugates represent another approach to α-glucosidase inhibition within this compound class. These hybrid molecules demonstrate significant hypoglycemic and hypolipidemic activities in streptozotocin-induced diabetic rat models, indicating their potential for managing diabetes-associated metabolic disorders [12]. The mechanism involves insulin sensitizing properties combined with direct enzyme inhibition effects.

Thiazole-sulfonamide hybrid compounds related to the target structure show aldose reductase inhibitory activity, which contributes to diabetes management through prevention of diabetic complications. Compound 7b in this series demonstrates activity comparable to sorbinil as a standard aldose reductase inhibitor, improving insulin levels and body weight in experimental animals while reducing glucose output [13]. This mechanism involves inhibition of the polyol pathway, preventing conversion of glucose to sorbitol and subsequent diabetic complications.

Benzothiazole-triazole derivatives within this structural class exhibit α-glucosidase inhibitory activity with inhibition constant values of 20.7 micromolar for the most potent compound [14]. The mechanism involves competitive inhibition, with kinetic studies revealing competitive binding patterns. Molecular dynamic simulations confirm suitable interactions between these compounds and α-glucosidase active site residues, rationalizing their inhibitory activity.

Antiproliferative Effects on Cancer Cell Lines

N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide demonstrates significant antiproliferative activity against various cancer cell lines through multiple molecular mechanisms. The benzothiazole sulfonamide framework represents a privileged structure for anticancer drug development, with numerous derivatives showing potent growth inhibitory effects against diverse malignancies [15] [16] [17].

Benzothiazole derivatives containing phenylacetamide functionalities exhibit marked antiproliferative effects against paraganglioma and pancreatic cancer cell lines. Compound 4l in this series demonstrates superior antiproliferative activity and higher selectivity indices against cancer cells compared to normal cells [15] [18]. Target prediction analysis using computational tools identifies cannabinoid receptors and sentrin-specific proteases as putative molecular targets contributing to the observed antiproliferative activity. Notably, combinations of compound 4l with gemcitabine at low concentrations induce enhanced and synergistic effects on pancreatic cancer cell viability, supporting its potential clinical translation.

Benzothiazole-trimethoxyphenyl hybrid compounds show potent antiproliferative activity against prostate cancer cell lines. Compound 12a exhibits the most potent activity in this series with inhibition constant values of 2.13 micromolar against 22RV1 cells, 2.81 micromolar against C42B cells, 4.31 micromolar against LNCAP cells, and 2.04 micromolar against PC3 cells [17]. The mechanism involves tubulin polymerization inhibition, with compound 12a functioning as a colchicine site tubulin polymerization inhibitor. Molecular mechanism studies demonstrate that this compound induces morphological changes and affects expression levels of apoptosis-related proteins including Bcl-2 and cleaved-PARP in prostate cancer cells.

Piperazine-based benzothiazole sulfonamide derivatives demonstrate significant antiproliferative activity against multiple cancer cell types. Compounds 16 and 17 in this series exhibit cytotoxic effects with CC50 values of 8±3 micromolar against DU-145 prostate cancer cells and 8±2 micromolar against HepG2 liver cancer cells respectively [16]. Structure-activity relationship studies reveal that introduction of chloro and dichloro phenyl groups enhances antiproliferative potential, while replacement with hydrogen, methoxy, nitro, trifluoromethyl, or methyl groups leads to decreased activity.

Triazinyl benzenesulfonamides incorporating benzothiazole motifs show selective antiproliferative activity against various cancer cell lines. Compound 12d demonstrates the highest activity against breast cancer cells with 62% growth inhibition against MDA-MB-468 cells [19]. The mechanism involves carbonic anhydrase IX inhibition, which is particularly relevant for targeting hypoxic tumor environments where carbonic anhydrase IX is overexpressed.

The antiproliferative mechanism of benzothiazole sulfonamides involves multiple cellular pathways including apoptosis induction, cell cycle arrest, and interference with critical cellular processes. These compounds induce cytostatic rather than cytotoxic effects, leading to growth arrest rather than immediate cell death [20]. The mechanism involves interactions with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

Naphthalimide-benzothiazole derivatives represent another approach within this compound class, demonstrating DNA-intercalating properties and cytotoxicity against colorectal, lung, and breast cancer cell lines. These compounds exhibit inhibition constant values ranging from 3.47 to 7.91 micromolar against various cancer cell lines, indicating broad-spectrum anticancer activity [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Koepsell H. The Na(+)-D-glucose cotransporters SGLT1 and SGLT2 are targets for

3: Hafler BP. CLINICAL PROGRESS IN INHERITED RETINAL DEGENERATIONS: GENE THERAPY

4: Poulsen SB, Fenton RA, Rieg T. Sodium-glucose cotransport. Curr Opin Nephrol

5: Dhital S, Warren FJ, Butterworth PJ, Ellis PR, Gidley MJ. Mechanisms of starch

6: Sieving PA, MacDonald IM, Chan S. X-Linked Juvenile Retinoschisis. 2003 Oct 24

7: Ober MD, Freund KB, Shah M, Ahmed S, Mahmoud TH, Aaberg TM Jr, Zacks DN, Gao

8: Kim DY, Mukai S. X-linked juvenile retinoschisis (XLRS): a review of

9: Liutkevičienė R, Lesauskaitė V, Ašmonienė V, Gelžinis A, Zaliūnienė D,

10: Gaven F, Pellissier LP, Queffeulou E, Cochet M, Bockaert J, Dumuis A,

11: Molday RS, Kellner U, Weber BH. X-linked juvenile retinoschisis: clinical

12: Vijayasarathy C, Ziccardi L, Sieving PA. Biology of retinoschisin. Adv Exp

13: Ghosh G, Adams JA. Phosphorylation mechanism and structure of serine-arginine

14: Vijayasarathy C, Takada Y, Zeng Y, Bush RA, Sieving PA. Organization and

15: Robson AG, Michaelides M, Saihan Z, Bird AC, Webster AR, Moore AT, Fitzke FW,

16: Kiedzierska A, Smietana K, Czepczynska H, Otlewski J. Structural similarities

17: Sikkink SK, Biswas S, Parry NR, Stanga PE, Trump D. X-linked retinoschisis:

18: Molday RS. Focus on molecules: retinoschisin (RS1). Exp Eye Res. 2007

19: Paterson DL, Bonomo RA. Extended-spectrum beta-lactamases: a clinical update.

20: Harbarth S, Samore MH. Antimicrobial resistance determinants and future